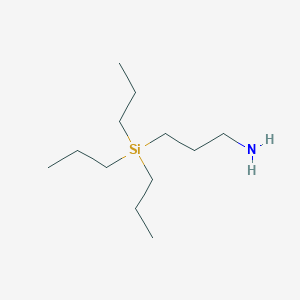

Propylamine, 3-(tripropylsilyl)-

Description

Properties

CAS No. |

18082-95-6 |

|---|---|

Molecular Formula |

C12H29NSi |

Molecular Weight |

215.45 g/mol |

IUPAC Name |

3-tripropylsilylpropan-1-amine |

InChI |

InChI=1S/C12H29NSi/c1-4-9-14(10-5-2,11-6-3)12-7-8-13/h4-13H2,1-3H3 |

InChI Key |

PKFRGTZCJGGYHN-UHFFFAOYSA-N |

SMILES |

CCC[Si](CCC)(CCC)CCCN |

Canonical SMILES |

CCC[Si](CCC)(CCC)CCCN |

Other CAS No. |

18082-95-6 |

Synonyms |

3-(Tripropylsilyl)-1-propanamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Reactivity and Functional Properties

Tripropylsilyl vs. Trialkoxysilyl Groups :

- Hydrolysis Reactivity: Trialkoxysilyl (trimethoxy/triethoxy): Highly reactive due to hydrolyzable alkoxy groups, enabling siloxane crosslinking in sol-gel processes . Tripropylsilyl: Non-hydrolyzable, resulting in stable hydrophobic materials .

- CO₂ Reactivity :

Preparation Methods

Reaction Scheme

Methodology

Hydrosilylation is a widely used method for introducing silyl groups to unsaturated hydrocarbons. Allylamine reacts with tripropylsilane in the presence of a platinum-based catalyst (e.g., Speier’s catalyst, H2PtCl6) under mild conditions (60–80°C, 1–4 hours). The reaction proceeds via anti-Markovnikov addition, yielding 3-(tripropylsilyl)propylamine.

Key Parameters:

Advantages:

-

High regioselectivity.

-

Scalable for industrial production.

Nucleophilic Substitution of 3-Chloropropyltripropylsilane

Reaction Scheme

Methodology

This two-step process involves:

Key Parameters:

Challenges:

-

Handling hygroscopic intermediates.

-

Competing side reactions (e.g., hydrolysis).

Grignard Reagent Approach

Reaction Scheme

Methodology

-

Grignard Reagent Preparation :

3-Aminopropyl magnesium bromide is synthesized from 3-bromopropylamine and Mg in THF. -

Silylation :

The Grignard reagent reacts with tripropylchlorosilane at 0–25°C for 2–4 hours.

Key Parameters:

Limitations:

-

Sensitivity of amino groups to strong bases.

-

Requires protective groups (e.g., phthalimide) to prevent side reactions.

Reductive Amination of 3-(Tripropylsilyl)propanal

Reaction Scheme

Methodology

-

Aldehyde Synthesis :

Oxidation of 3-(tripropylsilyl)propanol or hydrosilylation of acrolein. -

Reductive Amination :

The aldehyde reacts with ammonia in the presence of NaBH4 or H2/Pd-C.

Key Parameters:

-

Reducing Agent : NaBH4 (room temperature, 2–4 hours).

-

Yield : 55–70% (extrapolated from similar reductive aminations).

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Temperature | Yield | Complexity |

|---|---|---|---|---|

| Hydrosilylation | Pt catalyst | 60–80°C | 70–85% | Moderate |

| Nucleophilic Substitution | NH3, KOH | 50–80°C | 60–75% | High |

| Grignard Reaction | Mg, THF | 0–25°C | 50–65% | High |

| Reductive Amination | NaBH4 | 25°C | 55–70% | Low |

Challenges and Optimization Strategies

-

Hydrosilylation : Catalyst cost and silane purity impact efficiency.

-

Nucleophilic Substitution : Requires anhydrous conditions to prevent hydrolysis.

-

Grignard Method : Limited by the instability of amino-Grignard reagents.

-

Reductive Amination : Dependent on aldehyde precursor availability.

Q & A

Q. How can computational modeling predict the compound’s interaction with hydrophobic surfaces?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.